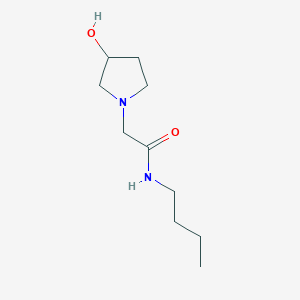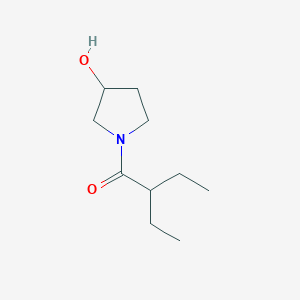![molecular formula C12H16FNO2 B1468599 1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-ol CAS No. 1341751-62-9](/img/structure/B1468599.png)
1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Pyrrolidines and Pyrrolines :
- Pyrrolidines, including compounds similar to 1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-ol, are synthesized via various methods, such as phosphine-catalyzed [4 + 2] annulations, yielding highly functionalized tetrahydropyridines. These reactions are characterized by high yields and complete regioselectivity, highlighting the efficiency and precision of this synthetic approach (Zhu, Lan, & Kwon, 2003).
- Integrated transition metal-catalyzed reactions are employed to synthesize polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomers. This method involves a one-pot coupling of propargylamines, vinyl sulfones (or nitroalkenes), and phenols, showcasing the versatility and efficiency of this synthetic strategy (Clique, Vassiliou, Monteiro, & Balme, 2002).
Characterization and Molecular Properties :
- Advanced techniques such as X-ray diffraction, FT-IR, FT-Raman, 1H NMR, 13C NMR, and ESI-MS are employed to characterize compounds and determine their structural and molecular properties. These techniques provide detailed insights into the compound's structure, vibrational spectra, and electronic properties, which are crucial for understanding their potential applications (Murthy et al., 2017).
- Density Functional Theory (DFT) and quantum chemical investigations reveal the electronic properties, molecular densities, and thermodynamics parameters of substituted pyrrolidinones. Such studies are pivotal for exploring the potential applications of these compounds in various fields, including material science and catalysis (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Catalysis and Organic Reactions :
- The compound and its derivatives are used in catalysis, enhancing the efficiency of organic reactions. For instance, half-sandwich complexes of Ru(II) and complexes of Pd(II) and Pt(II) with seleno and thio derivatives of pyrrolidine are synthesized. These complexes exhibit promising applications as catalysts for organic reactions, demonstrating the compound's role in facilitating and optimizing chemical processes (Singh, Singh, & Singh, 2009).
Propiedades
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c13-10-1-3-12(4-2-10)16-8-7-14-6-5-11(15)9-14/h1-4,11,15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJQASFJEMALQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCOC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Aminocyclohexyl)oxy]isonicotinonitrile](/img/structure/B1468523.png)
![1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468524.png)
![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-ol](/img/structure/B1468525.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol](/img/structure/B1468528.png)




![1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468534.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468538.png)

